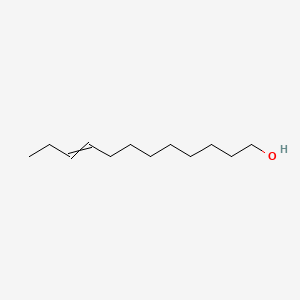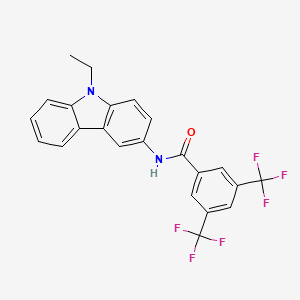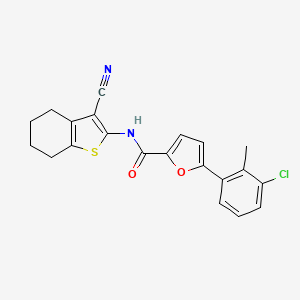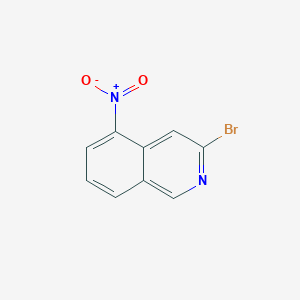
9-Dodecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-DODEC-9-EN-1-OL, also known as (Z)-9-Dodecen-1-ol, is an unsaturated alcohol with a double bond located at the ninth carbon atom in the dodecane chain. This compound is commonly found in nature and is often used in the synthesis of pheromones and fragrances due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-DODEC-9-EN-1-OL typically involves the reduction of (9Z)-dodec-9-enal. One common method is the hydrogenation of (9Z)-dodec-9-enal using a palladium catalyst under mild conditions. Another approach involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent.
Industrial Production Methods
Industrial production of (9Z)-DODEC-9-EN-1-OL often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(9Z)-DODEC-9-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (9Z)-dodec-9-enal or further to (9Z)-dodec-9-enoic acid.
Reduction: The compound can be reduced to dodecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: (9Z)-dodec-9-enal and (9Z)-dodec-9-enoic acid.
Reduction: Dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9Z)-DODEC-9-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pheromones.
Biology: The compound is studied for its role in insect communication, particularly in the synthesis of sex pheromones.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (9Z)-DODEC-9-EN-1-OL involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a signaling cascade that results in behavioral responses. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(9Z)-DODEC-9-ENAL: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
DODECANOL: A saturated alcohol with no double bonds.
(9Z)-DODEC-9-ENOIC ACID: A carboxylic acid with a similar structure but with a carboxyl group instead of a hydroxyl group.
Uniqueness
(9Z)-DODEC-9-EN-1-OL is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its role in pheromone synthesis and its pleasant odor make it particularly valuable in both scientific research and industrial applications.
Properties
CAS No. |
91856-11-0 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
dodec-9-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3 |
InChI Key |
GJNNIRNIXNLOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B12452699.png)
![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)

![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)

![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)

![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B12452759.png)
